molecular formula C9H9IO B8675482 2-(4-Iodophenyl)propanal

2-(4-Iodophenyl)propanal

Cat. No. B8675482
M. Wt: 260.07 g/mol
InChI Key: TYTYPVQYUXVNPJ-UHFFFAOYSA-N
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Patent
US04230719

Procedure details

In 100 ml of ethylene chloride was dissolved 34 g of 2-(4-iodophenyl)propionaldehyde, and a solution of 16.5 g of sulfamic acid in 85 ml of water was added to the solution. A solution of 15.2 g of sodium chlorite in 22 ml of water was then dropped thereinto while keeping the solution at 10° to 15° C. The solution was stirred for 10 min, and 15 g of sodium hydrogen sulfite was added portionwise thereto. The organic layer was separated and then washed with water. To the organic layer was added 150 ml of 1 N aqueous sodium hydroxide solution, and the aqueous layer was then separated, after which the pH of the aqueous layer was adjusted to 3.0 with 6 N hydrochloric acid, upon which white crystals were precipitated. The crystals were collected by filtration, washed with water and then dried to obtain 34 g (yield 94%) of 2-(4-iodophenyl)propionic acid.
Quantity
16.5 g
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step Two
Name
Quantity
22 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Quantity
34 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([CH3:11])[CH:9]=[O:10])=[CH:4][CH:3]=1.S(=O)(=O)([OH:14])N.Cl([O-])=O.[Na+].S([O-])(O)=O.[Na+]>C(Cl)CCl.O>[I:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([CH3:11])[C:9]([OH:14])=[O:10])=[CH:6][CH:7]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
16.5 g
Type
reactant
Smiles
S(N)(O)(=O)=O
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
15.2 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
15 g
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
34 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(C=O)C
Name
Quantity
100 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° to 15° C
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water
ADDITION
Type
ADDITION
Details
To the organic layer was added 150 ml of 1 N aqueous sodium hydroxide solution
CUSTOM
Type
CUSTOM
Details
the aqueous layer was then separated
CUSTOM
Type
CUSTOM
Details
were precipitated
FILTRATION
Type
FILTRATION
Details
The crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
IC1=CC=C(C=C1)C(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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